Computed Lipophilicity (XLogP3) Comparison with Non-Halogenated Benzoylglycine Anilide
The 4-chloro substituent on the aniline ring results in a PubChem-computed XLogP3 value of 2.3 for N-[2-(4-chloroanilino)-2-oxoethyl]benzamide [1], whereas the non-halogenated analog N-(2-anilino-2-oxoethyl)benzamide (N-benzoylglycine anilide, CAS 3106-11-4) is reported with a LogP of 2.519 [2]. This small downward shift in predicted lipophilicity upon chlorine introduction, though counter-intuitive with respect to simple fragment-based expectations, reflects the contribution of the electron-withdrawing character of chlorine to the overall polarity of the amide-anilide system and may influence membrane permeability and solubility in screening applications.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N-benzoylglycine anilide (CAS 3106-11-4): LogP = 2.519 |
| Quantified Difference | ΔLogP ≈ −0.22 (target less lipophilic than the non-chlorinated analog) |
| Conditions | Computed values from PubChem XLogP3 (target) and published experimental / computed LogP (comparator); no standardized co-measurement in the same laboratory is available. |
Why This Matters
For procurement decisions in medicinal chemistry or screening, the chlorine-driven shift in lipophilicity differentiates this compound from its non-halogenated parent and should be taken into account when selecting analogs for structure-activity relationship (SAR) exploration; however, the absence of co-measured experimental data limits the confidence of this inference.
- [1] PubChem. N-[2-(4-chloroanilino)-2-oxoethyl]benzamide (CID 1538312). Computed XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/6998-38-5 (accessed April 2026). View Source
- [2] YYBYY Chemistry Platform. N-(2-anilino-2-oxoethyl)benzamide (CAS 3106-11-4). LogP = 2.519. https://www.yybyy.com/cas/3106-11-4 (accessed April 2026). View Source
